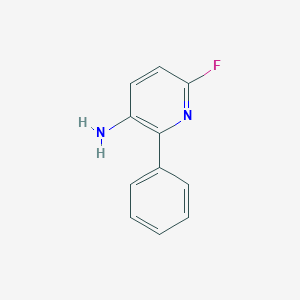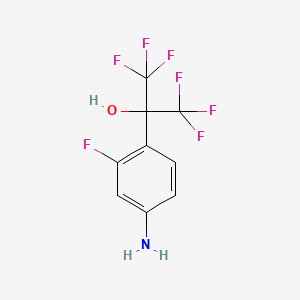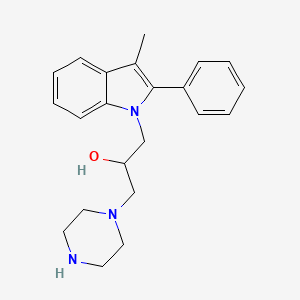
1-(3-Methyl-2-phenyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-2-phenyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 1-(3-Methyl-2-phenyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol typically involves the Fisher indole synthesis reaction. This reaction starts with the condensation of propiophenone with appropriately substituted phenylhydrazine hydrochloride, followed by the insertion of the appropriate benzyl or benzoyl fragment . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the formation of the indole ring.
Chemical Reactions Analysis
1-(3-Methyl-2-phenyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential anti-inflammatory and analgesic activities . Additionally, it is used in proteomics research as a biochemical tool . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-2-phenyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit the cyclooxygenase (COX) enzyme, which plays a crucial role in the biotransformation of arachidonic acid to pro-inflammatory prostaglandins and thromboxanes . By inhibiting COX, the compound exerts its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
1-(3-Methyl-2-phenyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol can be compared to other indole derivatives such as indomethacin, celecoxib, and rofecoxib . These compounds share similar anti-inflammatory properties but differ in their specific molecular structures and mechanisms of action. The unique combination of the indole and piperazine moieties in this compound distinguishes it from other compounds in this class.
Properties
Molecular Formula |
C22H27N3O |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
1-(3-methyl-2-phenylindol-1-yl)-3-piperazin-1-ylpropan-2-ol |
InChI |
InChI=1S/C22H27N3O/c1-17-20-9-5-6-10-21(20)25(22(17)18-7-3-2-4-8-18)16-19(26)15-24-13-11-23-12-14-24/h2-10,19,23,26H,11-16H2,1H3 |
InChI Key |
OXVBGTIXHQHKHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CN3CCNCC3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


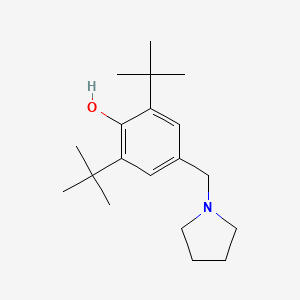
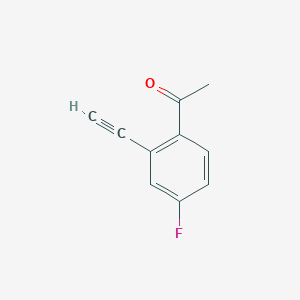
![8-(4-Methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13918438.png)


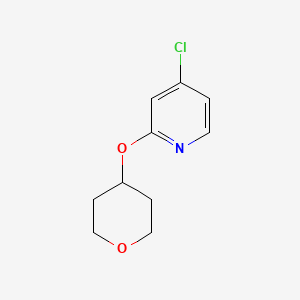
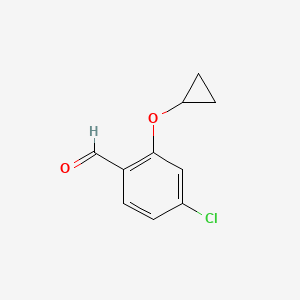
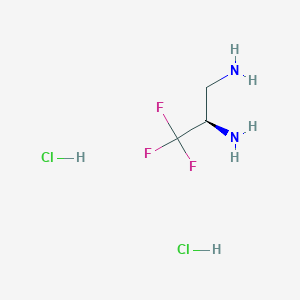
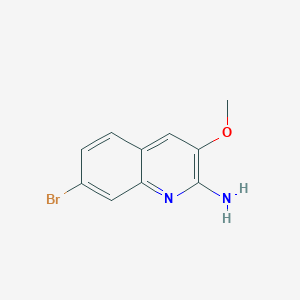


![4,7-Dimethyl-3-[3-(dimethylamino)propylamino]-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13918494.png)
